![molecular formula C8H15F3N2O B13208877 (2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine CAS No. 1315366-99-4](/img/structure/B13208877.png)
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine is a chemical compound with the molecular formula C8H15F3N2O. It is characterized by the presence of an aminoethyl group and a trifluoro-oxolane moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine typically involves the reaction of 2,2,2-trifluoroethylamine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and trifluoro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The amino and trifluoro groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the oxolane moiety.
Thiophene-2-ethylamine: Contains a thiophene ring instead of the oxolane moiety.
Imidazole derivatives: Similar in terms of nitrogen-containing heterocycles but differ in structure and properties.
Uniqueness
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine is unique due to the combination of its aminoethyl and trifluoro-oxolane groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1315366-99-4 |
|---|---|
Molekularformel |
C8H15F3N2O |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
N'-[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(13-4-3-12)6-2-1-5-14-6/h6-7,13H,1-5,12H2 |
InChI-Schlüssel |
ALEQPWLRXBDCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(C(F)(F)F)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


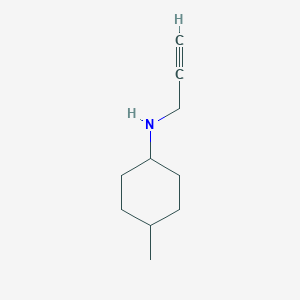

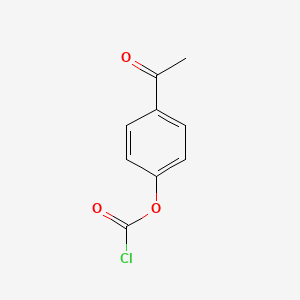
![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
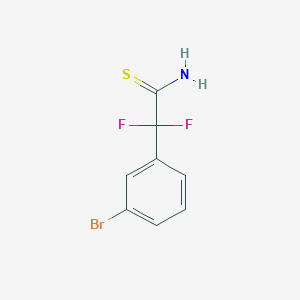
![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13208827.png)

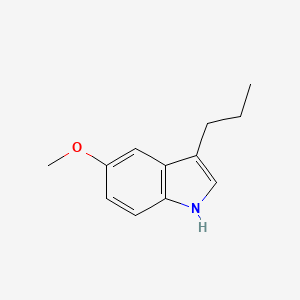
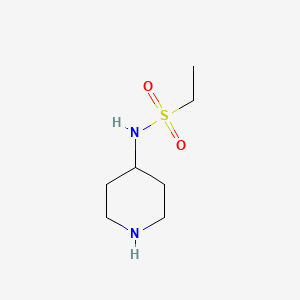
![2-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13208850.png)
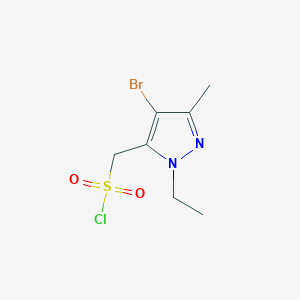
![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
amine](/img/structure/B13208868.png)
